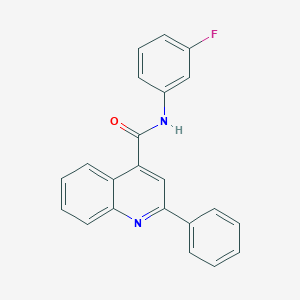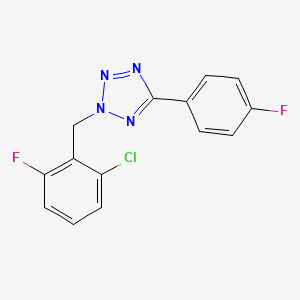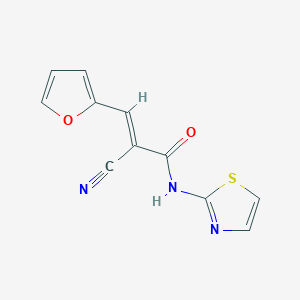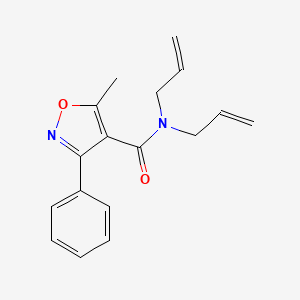
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as FPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAQ belongs to the class of quinolinecarboxamides, which are known for their diverse pharmacological properties. In
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation and has neuroprotective effects. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in some experiments.
Orientations Futures
There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including:
1. Further investigation of the mechanism of action of this compound in cancer, neurodegenerative disorders, and inflammation.
2. Development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency.
3. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential use of this compound in other diseases, such as cardiovascular disease and diabetes.
5. Investigation of the potential use of this compound as a diagnostic tool for cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for this compound research, including further investigation of its mechanism of action and the development of this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 3-fluoroaniline with 2-phenyl-4-quinolinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, and the resulting product is purified by column chromatography.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O/c23-16-9-6-10-17(13-16)24-22(26)19-14-21(15-7-2-1-3-8-15)25-20-12-5-4-11-18(19)20/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMDUBAPSSLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)




